![molecular formula C22H20FN5O B12123716 2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)
2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrroloquinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the amino group and the fluorophenyl ethyl side chain. The final step involves the addition of the prop-2-en-1-yl group to the carboxamide moiety. Common reagents used in these reactions include various amines, fluorinated aromatic compounds, and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amines, and halogenated derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-fluorophenyl ethyl ketone
- 2-amino-3-fluorophenyl ethyl amine
- N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of the fluorophenyl ethyl side chain and the prop-2-en-1-yl group enhances its binding affinity to various biological targets, making it a promising candidate for further research and development.
Biological Activity
The compound 2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of C22H20FN5O, this compound features a heterocyclic structure that includes a pyrrolo[2,3-b]quinoxaline core. The presence of a fluorophenyl group and an allyl amine substituent suggests enhanced pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antibacterial , antiviral , and anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets, leading to improved efficacy against various diseases.
Key Biological Activities
-
Anticancer Activity :
- Compounds in the pyrrolo[2,3-b]quinoxaline class have shown promising results in inhibiting cancer cell lines. Studies suggest that they may interfere with critical cellular pathways involved in tumor growth and survival.
- For instance, derivatives of this compound have demonstrated efficacy against several cancer types by inhibiting key signaling pathways such as AKT and CDK9, which are crucial for cell proliferation and survival .
-
Antibacterial Properties :
- The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
-
Antiviral Potential :
- Preliminary studies indicate that similar compounds may possess antiviral properties, although specific data on this compound's effectiveness against viral pathogens is still emerging .
The biological activity of this compound is likely mediated through its interactions with specific biological targets such as enzymes or receptors. Techniques like molecular docking and spectroscopy have been employed to elucidate these interactions, providing insights into the compound's mechanisms of action.
Synthesis
The synthesis of this compound typically involves multiple steps, emphasizing the complexity of constructing such organic molecules. The methods used often include:
- Stepwise functionalization of the pyrrolo[2,3-b]quinoxaline core.
- Introduction of the fluorophenyl group and allyl amine substituent through selective reactions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct advantages in bioactivity due to the unique combination of substituents in this compound.
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-aminoquinoxaline | Basic quinoxaline structure | Antibacterial |
Pyrrolo[1,2-a]quinoxaline | Contains a pyrrole ring | Anticancer |
4-fluorophenyl derivative | Fluorinated phenyl group | Enhanced antibacterial activity |
The incorporation of both a fluorinated aromatic system and an allyl amine moiety could provide distinct advantages in terms of bioactivity and selectivity against target organisms or cellular pathways .
Case Studies
Recent studies have explored the pharmacological effects of similar compounds:
Properties
Molecular Formula |
C22H20FN5O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-1-[2-(2-fluorophenyl)ethyl]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c1-2-12-25-22(29)18-19-21(27-17-10-6-5-9-16(17)26-19)28(20(18)24)13-11-14-7-3-4-8-15(14)23/h2-10H,1,11-13,24H2,(H,25,29) |
InChI Key |
IAJWHQLAHZOVLL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4F)N |
Origin of Product |
United States |
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